molecular formula C16H13NO B1600082 (3-Phenylisoquinolin-4-yl)methanol CAS No. 385416-19-3

(3-Phenylisoquinolin-4-yl)methanol

Cat. No.: B1600082
CAS No.: 385416-19-3
M. Wt: 235.28 g/mol
InChI Key: ZMQCDGMHTIQCDS-UHFFFAOYSA-N
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Description

(3-Phenylisoquinolin-4-yl)methanol is an organic compound with the chemical formula C16H13NO. It is a white to pale yellow solid that is soluble in ethanol, chloroform, and dimethylformamide, but insoluble in water

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Phenylisoquinolin-4-yl)methanol is typically synthesized through the reaction of phenylisoquinoline with methanol. The reaction conditions can be optimized based on specific requirements, but generally, the process involves heating the reactants under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis usually follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Phenylisoquinolin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinolinone derivatives, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(3-Phenylisoquinolin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Phenylisoquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by quenching free radicals through proton affinity, consistent with the sequential proton loss electron transfer (SPLET) mechanism . This action can protect cells from oxidative stress and damage.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: An aromatic nitrogen-containing heterocyclic compound with various biological activities.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring structure.

    Phenylisoquinoline: A derivative of isoquinoline with a phenyl group attached

Uniqueness

(3-Phenylisoquinolin-4-yl)methanol is unique due to its specific structure, which combines the properties of both phenyl and isoquinoline rings. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

(3-phenylisoquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-11-15-14-9-5-4-8-13(14)10-17-16(15)12-6-2-1-3-7-12/h1-10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQCDGMHTIQCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473178
Record name (3-phenylisoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385416-19-3
Record name (3-phenylisoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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